molecular formula C8H18BrO6P B606394 Bromo-PEG3-phosphonic acid CAS No. 1148026-99-6

Bromo-PEG3-phosphonic acid

Cat. No. B606394
CAS RN: 1148026-99-6
M. Wt: 321.1
InChI Key: BZNXKXDTCPHJIY-UHFFFAOYSA-N
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Description

Bromo-PEG3-phosphonic acid is a PEG linker with bromine and phosphonic acid moieties . The bromine is a good leaving group, and the hydrophilic PEG chain increases compound solubility in aqueous media . It is reagent grade and is used for research purposes .


Molecular Structure Analysis

The molecular formula of Bromo-PEG3-phosphonic acid is C8H18BrO6P . It has a molecular weight of 321.1 g/mol .


Physical And Chemical Properties Analysis

Bromo-PEG3-phosphonic acid has a molecular weight of 321.1 g/mol and a molecular formula of C8H18BrO6P . It is a PEG linker with bromine and phosphonic acid moieties . The compound is stored at -20°C .

Scientific Research Applications

Bioconjugation

Bromo-PEG3-phosphonic acid serves as a non-cleavable linker in bioconjugation . It facilitates the attachment of various molecules to proteins, antibodies, or other agents. This application is crucial in developing antibody-drug conjugates (ADCs) where the linker connects cytotoxic drugs to antibodies, targeting them to specific cancer cells.

Drug Delivery Systems

In drug delivery, Bromo-PEG3-phosphonic acid is used as a monodispersed linear PEG . The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to therapeutic molecules, enhances the solubility, stability, and half-life of drugs in the body, making the compound particularly valuable in designing long-acting medications.

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool . It aids in the study of proteomes, the entire set of proteins expressed by a genome, cell, tissue, or organism, at a certain time. It’s instrumental in understanding protein functions, interactions, and modifications.

Molecular Biology

Bromo-PEG3-phosphonic acid is used in molecular biology as a building block for the synthesis of small molecules and biomolecules . It’s particularly useful in the synthesis of compounds for chemical biology and medicinal chemistry that require ligation, such as PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

Phosphate Bioisosteres

It’s applied in the synthesis of α-brominated phosphonates, which act as phosphate bioisosteres . These compounds mimic the phosphate group in biological systems and are used to study or inhibit enzymes that recognize phosphate groups, which play a role in diseases like cancer, diabetes, and Alzheimer’s.

Separation Science

Bromo-PEG3-phosphonic acid contributes to separation science by being part of polymers that contain phosphoric, phosphonic, and phosphinic acid functionalities . These polymers are used in separation processes, including ion exchange and chelation, which are essential in environmental and analytical chemistry.

properties

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXKXDTCPHJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCP(=O)(O)O)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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